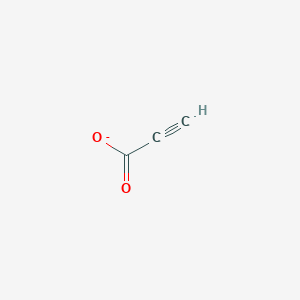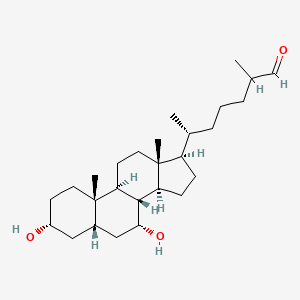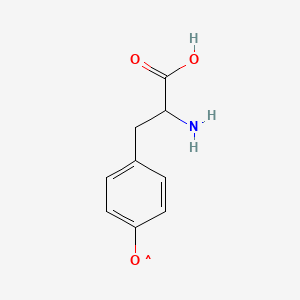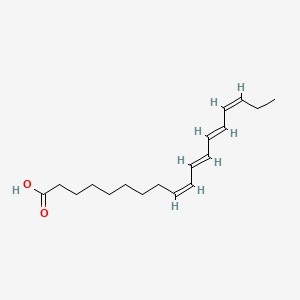
Actamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actamycin is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
mTOR Signaling and Cellular Processes
Actamycin, also known as Actinomycin D, is a compound that has been investigated in the context of mTOR (mammalian target of rapamycin) signaling. This signaling pathway plays a central role in regulating cell growth, metabolism, and survival. Actamycin's interaction with mTOR signaling has implications for various cellular processes and diseases.
mTOR and Memory Consolidation : Actamycin influences mTORC2 (mTOR complex 2), which is crucial for memory consolidation. Studies have shown that targeting mTORC2 can impact long-term memory and hippocampal long-term potentiation, suggesting therapeutic potential for cognitive dysfunction (Huang et al., 2013).
mTOR in Disease Pathogenesis : The mTOR pathway, which Actamycin affects, is implicated in various diseases including cancer, diabetes, and neurodegenerative disorders. This makes Actamycin a candidate for therapeutic intervention in these diseases (Blenis, 2017); (Saxton & Sabatini, 2017).
Anti-Aging and Longevity : Actamycin's modulation of mTOR signaling has been studied in the context of aging and lifespan extension. It presents potential as an anti-aging therapeutic (Blagosklonny, 2012); (Lamming et al., 2013).
Neurodegenerative Diseases : Actamycin, through its action on the mTOR pathway, has potential implications in the treatment of neurodegenerative diseases. This includes influencing autophagy and protein aggregation in conditions like ALS and frontotemporal lobar dementia (Wang, Tsai, & Shen, 2013).
Impact on Viral Replication : Actamycin's modulation of mTOR signaling has been observed to affect the replication of viruses like HIV-1. This offers a potential avenue for developing antiviral strategies (Roy, Paquette, Fortin, & Tremblay, 2002).
Potential in Cancer Therapy : The interaction of Actamycin with mTOR signaling has implications in cancer biology. Its effects on cell growth and survival pathways make it a candidate for cancer treatment, especially in cancers with defective signaling pathways (Guertin & Sabatini, 2005).
Expanding Regulatory T Cells : Actamycin, by affecting mTOR signaling, can influence the expansion of regulatory T cells, which are crucial for immune regulation. This has implications for diseases involving immune dysregulation (Battaglia, Stabilini, & Roncarolo, 2005).
Novel Antitumor Mechanisms : Actamycin has been found to interact with oncogenic promoter G-quadruplex DNA, suggesting a unique mechanism for its anticancer activity. This interaction may repress gene expression involved in cancer progression (Kang & Park, 2009).
Eigenschaften
CAS-Nummer |
76045-67-5 |
|---|---|
Produktname |
Actamycin |
Molekularformel |
C39H45NO10 |
Molekulargewicht |
687.8 g/mol |
IUPAC-Name |
(7Z,12Z,16Z,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone |
InChI |
InChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44)/b8-7-,11-9-,12-10-,16-14-,21-13-,24-17- |
InChI-Schlüssel |
VMGZUMXAOXKLLT-PNBNQRKOSA-N |
Isomerische SMILES |
CC1/C=C\C=C/C=C\C(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)/C(=C\C(C(C(/C=C\C(C/C=C(\C(=O)CC1O)/C)O)C)O)C)/C)C(=O)C2=O)O |
SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O |
Kanonische SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O |
Synonyme |
actamycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



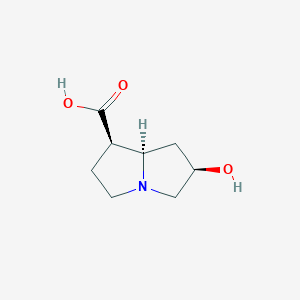

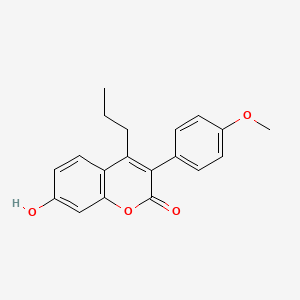
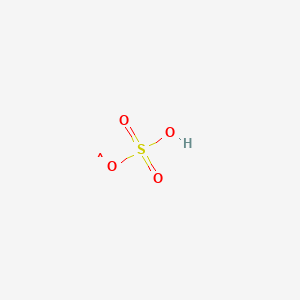

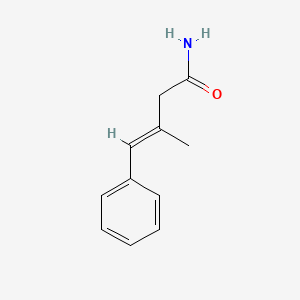
![(3E)-5-methyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1239293.png)
![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1239295.png)
![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)
